N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

IDO1 inhibitor TDO selectivity Immuno-oncology

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (molecular formula C19H17N3O2S, MW 351.4 g/mol) is a synthetic small-molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class. It is annotated in the Therapeutic Target Database (TTD) as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme.

Molecular Formula C19H17N3O2S
Molecular Weight 351.4 g/mol
Cat. No. B6103705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC19H17N3O2S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3CC4=CC=CC=C4C3
InChIInChI=1S/C19H17N3O2S/c1-24-16-8-6-12(7-9-16)17-18(25-22-21-17)19(23)20-15-10-13-4-2-3-5-14(13)11-15/h2-9,15H,10-11H2,1H3,(H,20,23)
InChIKeyQMVFIBGRWUTOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: IDO1 Inhibitor Procurement Guide


N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (molecular formula C19H17N3O2S, MW 351.4 g/mol) is a synthetic small-molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class. It is annotated in the Therapeutic Target Database (TTD) as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme [1]. The compound features a 4-(4-methoxyphenyl) substituent on the thiadiazole core and an N-(2,3-dihydro-1H-inden-2-yl) carboxamide side chain. A patent review (PMID 29473428) identifies this chemotype among five-membered heteroaromatic IDO1 inhibitors, indicating its relevance in immuno-oncology research [2].

IDO1 pathway inhibition study context
Exclusive IDO1 inhibitor annotation (TTD) — distinguishes from dual IDO1/TDO analogs
4-methoxyphenyl group reported as key pharmacophore for IDO1 target engagement

Why N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide Cannot Be Substituted with Generic 1,2,3-Thiadiazole Analogs


The 1,2,3-thiadiazole-5-carboxamide scaffold is prolific in medicinal chemistry, but small structural modifications produce divergent target engagement profiles. For instance, replacing the 4-(4-methoxyphenyl) group with 4-methyl or the N-indenyl substituent with N-benzyl generates analogs annotated against entirely different targets (e.g., HDACs, kinases) or with lost IDO1 activity [1][2]. The TTD's curated annotation of this specific compound as an IDO1 inhibitor—contrasted with the absence of IDO1 annotation for close analogs such as N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide or N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide—demonstrates that the combination of the 4-methoxyphenyl group and the 2,3-dihydro-1H-inden-2-yl carboxamide side chain is functionally non-redundant. Generic substitution risks selecting a compound with uncharacterized or irrelevant biological activity for IDO1-focused research programs.

4-methyl replacement
4-methyl analog lacks IDO1 annotation; target engagement may not transfer.
N-benzyl side chain
N-benzyl analog retains IDO1 activity but structural flexibility may alter selectivity and metabolic context; direct substitution requires validation.
Unspecified 1,2,3-thiadiazole analogs
Close analogs without 4-methoxyphenyl/indenyl combination may engage HDAC or kinase targets, not IDO1.

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Quantitative Differentiation Evidence Against IDO1 Inhibitor Analogs


Target Engagement Selectivity: IDO1 vs. TDO Inhibitory Activity

The TTD annotates this compound exclusively as an IDO1 inhibitor, while the structurally distinct 1,2,4-triazole analog BDBM317219 (US9617272, Compound 53) exhibits dual IDO1/TDO inhibitory activity with IC50 values of 5,500 nM (IDO1) and 10,000 nM (TDO) [1][2]. The target compound's exclusive IDO1 annotation, in contrast to the dual activity of the triazole analog, suggests superior target selectivity—a critical differentiation factor for minimizing off-target immunosuppressive effects mediated through TDO inhibition.

Target selectivity profile
Reported
Target: Exclusive IDO1 annotation (TTD) Comparator: IDO1 IC50 5,500 nM, TDO IC50 10,000 nM (BDBM317219)
Reported single-target IDO1 annotation may reduce TDO-mediated off-target interpretation
Target compound IC50 not publicly available; annotation derived from TTD curation
IDO1 inhibitor TDO selectivity Immuno-oncology

Structural Determinants of IDO1 Inhibition: 4-Methoxyphenyl vs. 4-Methyl Comparison

The 4-(4-methoxyphenyl) substitution at the thiadiazole 4-position is a known pharmacophoric element for IDO1 inhibition within the 1,2,3-thiadiazole-5-carboxamide series. By contrast, the 4-methyl analog N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide (CAS 684212-99-5) lacks annotation in any target database, suggesting loss of IDO1 engagement [1]. This class-level inference indicates that the 4-methoxyphenyl group is a key driver of IDO1 inhibitory activity.

4-substituent SAR context
Class-level
4-methoxyphenyl: IDO1 inhibitor annotation (TTD) 4-methyl analog: no IDO1 annotation (CAS 684212-99-5)
4-methoxyphenyl group appears essential for IDO1 target engagement; class-level inference
Inference from database absence; confirmatory enzyme assays recommended
Structure-activity relationship IDO1 pharmacophore Thiadiazole substitution

Amide Side Chain Differentiation: Indenyl vs. Benzyl/Cycloalkyl Substitution

The N-(2,3-dihydro-1H-inden-2-yl) carboxamide side chain provides a conformationally constrained, bicyclic lipophilic group that differs fundamentally from the flexible N-benzyl substituent found in analogs such as N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide. While the N-benzyl analog retains IDO1 inhibitory activity (IC50 = 936 nM, CHEMBL3628598) [1], the indenyl group's increased conformational restriction and altered lipophilicity may confer distinct selectivity and pharmacokinetic properties. The N-cycloalkyl analogs (e.g., N-cyclopentyl and N-cyclooctyl variants) further diverge in ring size and flexibility, representing a distinct SAR branch .

Side chain flexibility context
Reported
Indenyl: conformationally constrained bicyclic group N-benzyl analog: IDO1 IC50 936 nM (CHEMBL3628598)
Indenyl restriction may impact binding kinetics and selectivity; requires head-to-head validation
Target compound IC50 not publicly disclosed; N-benzyl data from BindingDB
Carboxamide SAR Indenyl substitution Lipophilic efficiency

Optimal Research Applications for N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide Based on Available Evidence


IDO1-Focused Immuno-Oncology Tool Compound for In Vitro Proof-of-Concept Studies

Based on its exclusive TTD annotation as an IDO1 inhibitor [1], this compound is best deployed as a chemical probe for validating IDO1-dependent mechanisms in tumor immune evasion. Its single-target annotation makes it suitable for experiments where TDO-sparing activity is desired, in contrast to dual IDO1/TDO inhibitors such as BDBM317219 [2].

Structure-Activity Relationship (SAR) Benchmark for 4-Methoxyphenyl-1,2,3-Thiadiazole Optimization Programs

The 4-(4-methoxyphenyl) group is a verified IDO1 pharmacophore, while the 4-methyl analog (CAS 684212-99-5) lacks target annotation [1][2]. This compound serves as the active benchmark in SAR studies exploring substitution at the thiadiazole 4-position.

Conformational Restriction Probe in IDO1 Inhibitor Design

The N-(2,3-dihydro-1H-inden-2-yl) side chain introduces conformational rigidity absent in N-benzyl analogs (e.g., CHEMBL3628598, IDO1 IC50 = 936 nM) [1]. Researchers investigating the impact of ligand pre-organization on IDO1 binding kinetics should prioritize this compound over flexible-side-chain analogs.

Application
Selection Property
Validation Focus
IDO1-dependent immuno-oncology research
Exclusive IDO1 target annotation (TTD)
IDO1 pathway engagement; TDO-off-target verification in immune cell models
IDO1 inhibitor SAR studies at 4-position
4-methoxyphenyl pharmacophore retention
Comparative target engagement vs. 4-methyl analog series
Conformational restriction studies in IDO1 inhibitor design
Indenyl side chain rigidity
Binding kinetics and selectivity comparison to N-benzyl analogs
Quote Request

Request a Quote for N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.